molecular formula C14H18N2O4 B596574 tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1236060-43-7

tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B596574
CAS No.: 1236060-43-7
M. Wt: 278.308
InChI Key: GDVQRCJULOFJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl ester group, a nitro group, and a dihydroquinoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Esterification: The carboxylic acid group can be esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the dihydroquinoline core is oxidized to form quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or tert-butyl ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and dihydroquinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-nitroquinoline: Lacks the tert-butyl ester group and dihydro structure.

    tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate: Lacks the nitro group.

    tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate: Contains an amino group instead of a nitro group.

Uniqueness

Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of both the nitro group and the tert-butyl ester group, which provide distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 7-nitro-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-4-5-10-6-7-11(16(18)19)9-12(10)15/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVQRCJULOFJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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